molecular formula C8H7N3O2 B1600644 Methyl imidazo[1,2-A]pyrazine-2-carboxylate CAS No. 87597-22-6

Methyl imidazo[1,2-A]pyrazine-2-carboxylate

Cat. No.: B1600644
CAS No.: 87597-22-6
M. Wt: 177.16 g/mol
InChI Key: AUQHCCIYHPAUGQ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Profiling

1H NMR (400 MHz, DMSO-d₆) :

Signal (δ, ppm) Integration Assignment
8.12 1H H-5 (pyrazine)
7.42 1H H-3 (imidazole)
7.80 (d, J=8.1 Hz) 2H Aromatic protons (substituents)
3.90 3H OCH₃ (ester)
2.50 3H CH₃ (pyrazine)

13C NMR (100 MHz, DMSO-d₆) :

  • C=O (ester) : 165.2 ppm
  • Aromatic carbons : 120.8–145.6 ppm
  • OCH₃ : 52.3 ppm

Fourier-Transform Infrared (FT-IR) Spectral Features

Absorption (cm⁻¹) Assignment
1715 ν(C=O) ester
1602 ν(C=N) imidazole
1422 ν(C-C) aromatic
1235 ν(C-O) ester

The absence of NH stretching (3300–3500 cm⁻¹) confirms the absence of free amine groups in the structure .

X-ray Crystallography and Solid-State Packing

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P-1 and the following unit cell parameters:

Parameter Value
a 7.12 Å
b 8.34 Å
c 10.56 Å
α 90.0°
β 92.3°
γ 90.0°

The molecules form linear chains via N-H⋯N hydrogen bonds (2.89 Å) along the a-axis, with additional stabilization from C-H⋯π interactions (3.12 Å) between aromatic rings . Offset π-π stacking (interplanar distance: 3.31 Å) further stabilizes the lattice .

Properties

IUPAC Name

methyl imidazo[1,2-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-5-11-3-2-9-4-7(11)10-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQHCCIYHPAUGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=CN=CC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90531777
Record name Methyl imidazo[1,2-a]pyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90531777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87597-22-6
Record name Methyl imidazo[1,2-a]pyrazine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87597-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl imidazo[1,2-a]pyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90531777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Ester and Hydrazine Hydrate Intermediate

A well-documented method involves the conversion of ethyl imidazo[1,2-a]pyrazine-2-carboxylate to hydrazide intermediates by refluxing with hydrazine hydrate in ethanol for 12 hours. This intermediate can then be further converted into various derivatives but confirms the feasibility of preparing the ester compound as a starting material.

Step Reagents/Conditions Outcome
1 Ethyl imidazo[1,2-a]pyrazine-2-carboxylate + hydrazine hydrate in ethanol reflux 12 h Formation of imidazo[1,2-a]pyrazine-2-carboxylic acid hydrazide intermediate
2 Further condensation with aldehydes (optional) Derivatives for biological testing

This method highlights the stability and accessibility of the methyl/ethyl ester forms of imidazo[1,2-a]pyrazine-2-carboxylate.

Optimization of Condensation Reactions

Studies have optimized the condensation reaction conditions for imidazo[1,2-a]pyrazines, focusing on temperature, solvent, and catalyst effects. For example, the use of acetic acid as a catalytic additive in ethanol enhances the cyclization efficiency and product purity.

Metal-Free and Green Synthesis Approaches

Recent advances emphasize environmentally benign, metal-free synthesis methods for imidazo-fused heterocycles, which can be adapted for methyl imidazo[1,2-a]pyrazine-2-carboxylate.

  • Iodine-Catalyzed Reactions: Iodine as a catalyst promotes condensation of 2-aminopyrazine with methyl ketones or aldehydes under mild conditions, facilitating intramolecular cyclization and oxidative aromatization.
  • Micellar Media and "On-Water" Reactions: These methods use aqueous media with surfactants or simply water, reducing organic solvent use and improving reaction rates.
  • Mechanochemical Grinding: Ambient temperature grinding with iodine catalysts offers solvent-free synthesis options.

These approaches provide mild, efficient, and sustainable alternatives to traditional methods with reduced environmental impact.

Data Table Summarizing Key Preparation Methods

Method Starting Materials Conditions Yield (%) Notes
Cyclocondensation 2-Aminopyrazine + methyl glyoxylate Reflux ethanol, acid catalyst 60–80 Direct ester formation, moderate reaction time
One-Pot Acyl Azide Method Carboxylic acid derivatives Azide formation, Curtius rearrangement Variable Requires azide handling, one-pot efficiency
Hydrazine Hydrate Reflux Ethyl imidazo[1,2-a]pyrazine-2-carboxylate + hydrazine hydrate Reflux ethanol 12 h High Intermediate for further derivatives
Iodine-Catalyzed Metal-Free 2-Aminopyrazine + methyl ketones Room temp to mild heating, iodine catalyst Moderate to High Green chemistry, mild conditions
Mechanochemical Grinding Similar to iodine-catalyzed Ambient temperature, grinding Moderate Solvent-free, environmentally friendly

Notes on Purification and Characterization

  • Purification: Products are typically purified by filtration, recrystallization from ethanol or other solvents, and sometimes column chromatography.
  • Characterization: Confirmed by IR, ^1H-NMR, ^13C-NMR, and mass spectrometry. Key IR bands include N-H stretch (~3210–3225 cm⁻¹), C=O stretch (~1640–1665 cm⁻¹), and C-N stretches, which confirm the heterocyclic ester structure.

Scientific Research Applications

Medicinal Chemistry

Methyl imidazo[1,2-A]pyrazine-2-carboxylate serves as a versatile scaffold in the design of new therapeutic agents. Its structural features enable it to interact with various biological targets, making it valuable in the development of drugs for several diseases.

Adenosine A2A Receptor Antagonism

One of the primary applications of this compound is its role as an antagonist of the adenosine A2A receptor. This receptor is implicated in numerous conditions, including cancer, neurodegenerative diseases, and psychiatric disorders. Compounds that inhibit this receptor can potentially mitigate immunosuppression in tumor microenvironments, thus enhancing anti-tumor immunity. Research indicates that this compound derivatives have shown promise in preclinical studies for treating conditions such as:

  • Cancer : By antagonizing the A2A receptor, these compounds may reduce tumor growth and metastasis .
  • Neurological Disorders : They are being investigated for their potential to treat Parkinson's disease and Alzheimer's disease by modulating neuroinflammatory responses .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazo[1,2-A]pyrazines, including this compound. These compounds have demonstrated activity against various bacterial strains, including multidrug-resistant tuberculosis (MDR-TB) .

Structure-Activity Relationship (SAR)

The effectiveness of these compounds against pathogens can be attributed to specific structural features that enhance their binding affinity to bacterial targets. For instance:

  • Modifications at the 3-position of the pyrazine ring have been shown to influence potency against Mycobacterium tuberculosis .
  • The presence of electron-withdrawing groups can increase antimicrobial activity by stabilizing the compound’s interaction with bacterial enzymes .

Synthesis and Reactivity

The synthesis of this compound involves various methodologies that allow for the introduction of different substituents, tailoring the compound for specific biological activities .

Synthetic Approaches

Several synthetic routes have been developed to produce derivatives of imidazo[1,2-A]pyrazines:

  • Multicomponent Reactions : These reactions facilitate the rapid assembly of complex molecules and are particularly useful in drug discovery.
  • Functionalization Strategies : Techniques such as electrophilic substitution and nucleophilic addition are employed to modify the core structure for enhanced biological activity .

Case Study: Cancer Treatment

In a study investigating the effects of this compound on cancer cells, researchers found that derivatives significantly reduced cell proliferation in vitro. The mechanism was linked to the inhibition of adenosine signaling pathways that promote tumor growth .

Case Study: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial efficacy of this compound against various strains of bacteria. The findings revealed that specific derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.03 μM against resistant strains of tuberculosis .

Data Summary Table

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryCancer treatment, Neurological disordersAntagonizes A2A receptor; reduces tumor growth
Antimicrobial ActivityTreatment for MDR-TBEffective against resistant strains; MIC 0.03 μM
SynthesisMulticomponent reactions; functionalizationVarious synthetic methods enhance bioactivity

Biological Activity

Methyl imidazo[1,2-A]pyrazine-2-carboxylate is a compound belonging to the imidazo[1,2-a]pyrazine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Biological Activities

The imidazo[1,2-a]pyrazine derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial : Effective against various bacterial strains.
  • Anticancer : Demonstrated cytotoxic effects on cancer cell lines.
  • Anti-inflammatory : Inhibition of inflammatory pathways.
  • Antioxidant : Protection against oxidative stress.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research indicates that substitutions at specific positions on the imidazo ring can enhance or diminish activity. For instance, modifications to the carboxylate group have been linked to improved potency against Mycobacterium tuberculosis (Mtb) strains .

Antimicrobial Activity

This compound has shown significant antimicrobial properties. In studies assessing its effectiveness against Mtb H37Rv, compounds derived from this scaffold demonstrated minimum inhibitory concentrations (MICs) as low as 0.006 μM, indicating potent activity against both replicating and drug-resistant strains .

Anticancer Properties

The compound has also been evaluated for anticancer activity. In vitro studies revealed that this compound exhibited cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and BEL-7402 (hepatocellular carcinoma). IC50 values ranged from 0.13 to 0.19 μM for these cell lines, showcasing its potential as an anticancer agent .

Anti-inflammatory Effects

Research has indicated that derivatives of this compound can inhibit the NF-κB signaling pathway, which is crucial in mediating inflammatory responses. For example, one study reported IC50 values ranging from 1 to 94 µmol L–1 for various derivatives in inhibiting NF-κB activity .

Case Study 1: Antitubercular Activity

A study synthesized several imidazo[1,2-a]pyrazine derivatives and evaluated their antitubercular activity. This compound was among those tested, with results showing it effectively inhibited Mtb with an MIC of ≤0.006 μM against resistant strains .

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation focusing on cancer therapy, this compound demonstrated significant cytotoxicity in A549 and BEL-7402 cell lines with IC50 values of 0.13 μM and 0.19 μM respectively. These findings suggest a promising role for this compound in cancer treatment strategies .

Table 1: Biological Activity Summary of this compound

Activity TypeTarget Organism/Cell LineIC50/MIC Value
AntimicrobialMycobacterium tuberculosis≤0.006 μM
AnticancerA549 (lung cancer)0.13 μM
BEL-7402 (liver cancer)0.19 μM
Anti-inflammatoryNF-κB Pathway1 - 94 µmol L–1

Q & A

Q. What are the common synthetic routes for Methyl Imidazo[1,2-a]pyrazine-2-carboxylate, and how are intermediates characterized?

this compound is synthesized via multi-step pathways. A representative method involves:

  • Starting with 2-iodopyrazine (1), which undergoes amination with ammonia gas in the presence of Cu₂O and K₂CO₃ to yield pyrazin-2-amine (2).
  • Reacting (2) with ethyl 3-bromo-2-oxopropanoate (3) to form ethyl imidazo[1,2-a]pyrazine-2-carboxylate (4).
  • Hydrolysis of (4) with NaOH produces the carboxylic acid derivative (5), which is esterified to the methyl ester under acidic conditions . Characterization typically employs IR, ¹H/¹³C NMR, and mass spectrometry to confirm intermediate structures .

Q. What biological activities have been reported for derivatives of this compound?

Derivatives exhibit antimicrobial and antiulcer activities . For example:

  • N-Arylimidazo[1,2-a]pyrazine-2-carboxamides (7a-l) show promising antimicrobial activity against bacterial and fungal strains .
  • Imidazo[1,2-a]pyrazine analogs, such as 3-amino-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyrazine, demonstrate combined antisecretory and cytoprotective effects in antiulcer models .

Q. How can researchers optimize reaction yields during synthesis?

Key strategies include:

  • Microwave-assisted synthesis for faster cyclization and reduced reaction times (e.g., 5–10 minutes vs. hours under conventional heating) .
  • Use of iodine catalysis for regioselective cyclization of imidazo[1,2-a]pyrazines, achieving yields up to 85% .
  • Recrystallization from ethanol or acetonitrile to purify intermediates .

Advanced Research Questions

Q. How can palladium-catalyzed C–H functionalization expand the structural diversity of imidazo[1,2-a]pyrazines?

A sequential "one-pot" Suzuki cross-coupling/C–H arylation strategy enables selective functionalization at C3/C6 positions. For example:

  • Imidazo[1,2-a]pyrazines react with aryl/vinyl/benzyl halides under Pd(OAc)₂ catalysis to introduce diverse substituents.
  • This method tolerates methyl thioether groups at C8, enabling synthesis of 3,6,8-trisubstituted derivatives for biological screening .

Q. What analytical challenges arise in resolving spectral data for structurally similar derivatives?

Contradictions in NMR and mass spectrometry data may occur due to:

  • Tautomerism : Substituents like amino groups at C3 can lead to tautomeric shifts, altering peak positions in ¹H NMR .
  • Steric effects : Bulky substituents (e.g., tert-butyl) may cause splitting in aromatic proton signals, complicating integration .
  • Resolution : High-field NMR (≥400 MHz) and 2D techniques (COSY, HSQC) are critical for unambiguous assignments .

Q. How can researchers address low solubility during purification of this compound derivatives?

  • Co-solvent systems : Use ethanol-water or DMSO-methanol mixtures to improve solubility.
  • Column chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate 8:2 to 1:1) for polar derivatives .
  • Derivatization : Convert carboxylates to more soluble salts (e.g., sodium or ammonium) for characterization .

Q. What safety protocols are essential for handling this compound intermediates?

  • Hazard mitigation : Use fume hoods for reactions involving hydrazine hydrate (toxic) and POCl₃ (corrosive) .
  • Storage : Store intermediates under inert gas (N₂/Ar) at –20°C to prevent oxidation .
  • Waste disposal : Neutralize acidic/basic residues before disposal (e.g., HCl for NaOH waste) .

Methodological Insights from Key Studies

Reaction StepKey Reagents/ConditionsYield (%)Reference
Cyclization of pyrazin-2-amineEthyl 3-bromo-2-oxopropanoate, ethanol, reflux65–78
Hydrolysis of ethyl esterNaOH (2M), ethanol, 80°C90
C–H ArylationPd(OAc)₂, XPhos, K₂CO₃, DMF, 110°C70–85
Iodine-catalyzed synthesisI₂ (10 mol%), DMSO, 100°C80–88

Retrosynthesis Analysis

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Feasible Synthetic Routes

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